

Key characteristics of 3-Chloro-2,4,6-trifluorobenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-2,4,6-trifluorobenzaldehyde

CAS No.: 1160573-14-7

Cat. No.: B2543934

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Technical Whitepaper: 3-Chloro-2,4,6-trifluorobenzaldehyde

A Versatile Fluorinated Scaffold for Next-Generation Therapeutics

Executive Summary

3-Chloro-2,4,6-trifluorobenzaldehyde (CAS: 1160573-14-7) is a densely functionalized aromatic building block characterized by a unique "push-pull" electronic environment.^[1] The presence of three fluorine atoms creates a highly electron-deficient ring, activating the system for nucleophilic aromatic substitution (

), while the 3-chloro substituent introduces critical steric bulk and lipophilicity—often referred to as the "Magic Chloro" effect in drug design. This scaffold is instrumental in the synthesis of fluoroquinolone antibiotics, agrochemicals, and enzyme inhibitors where metabolic stability and specific steric fit are paramount.

Physicochemical Profile

The compound balances the high reactivity of a polyfluorinated aldehyde with the stability provided by the chloro-substituent.

Property	Data	Note
CAS Number	1160573-14-7	Primary identifier
Molecular Formula		
Molecular Weight	194.54 g/mol	Optimal for fragment-based drug design
Appearance	White to pale yellow solid/crystalline powder	Low melting point solid
Storage	2–8°C, Inert Atmosphere (Argon/Nitrogen)	Moisture and air sensitive; aldehyde oxidation risk
Solubility	Soluble in DCM, THF, EtOAc, Chloroform	Sparingly soluble in water
Hazards	H302, H315, H319, H335	Irritant; handle in fume hood

Synthetic Pathways

Synthesis of **3-Chloro-2,4,6-trifluorobenzaldehyde** is typically achieved via two primary industrial routes: Halex (Halogen Exchange) or Directed Lithiation. The choice depends on the availability of precursors and scale requirements.

Method A: The Halex Process (Industrial Scale)

This method utilizes the exchange of chlorine for fluorine using Potassium Fluoride (KF) in polar aprotic solvents. It is favored for cost-efficiency on large scales.^[1]

- Precursor: 2,3,4,6-Tetrachlorobenzaldehyde or 3-Chloro-2,4,6-trichlorobenzaldehyde.
- Reagents: Anhydrous KF, Phase Transfer Catalyst (e.g., 18-crown-6 or tetraphenylphosphonium bromide).^[1]

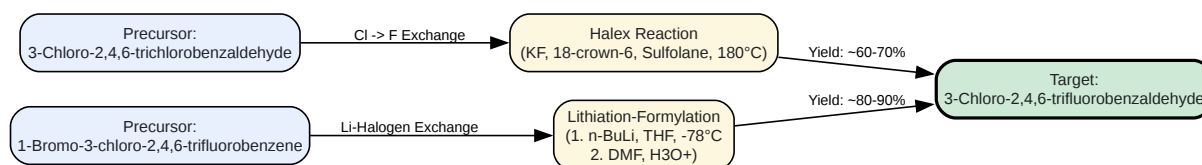
- Solvent: Sulfolane or DMSO (High boiling point required).[1]
- Mechanism: [ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">](#)

where fluoride displaces chloride at the activated 2, 4, and 6 positions. The 3-position chlorine is sterically shielded and electronically less activated, often remaining intact.

Method B: Lithiation-Formylation (Laboratory Scale)

This route offers higher regioselectivity and is preferred for generating high-purity research samples.[1]

- Precursor: 1-Bromo-3-chloro-2,4,6-trifluorobenzene.[1]
- Reagents:
 - Butyllithium (
-BuLi) or Isopropylmagnesium chloride (
-PrMgCl).[1]
- Electrophile: DMF (N,N-Dimethylformamide) or N-Formylpiperidine.[1]
- Protocol:
 - Lithium-Halogen Exchange: Treat precursor with
-BuLi at -78°C in THF to form the aryl lithium species.
 - Formylation: Quench the anion with dry DMF.
 - Hydrolysis: Acidic workup releases the aldehyde.[1]



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Figure 1: Primary synthetic strategies for **3-Chloro-2,4,6-trifluorobenzaldehyde**.

Reactivity & Mechanistic Insights

The core utility of this scaffold lies in its predictable yet tunable reactivity in Nucleophilic Aromatic Substitution (

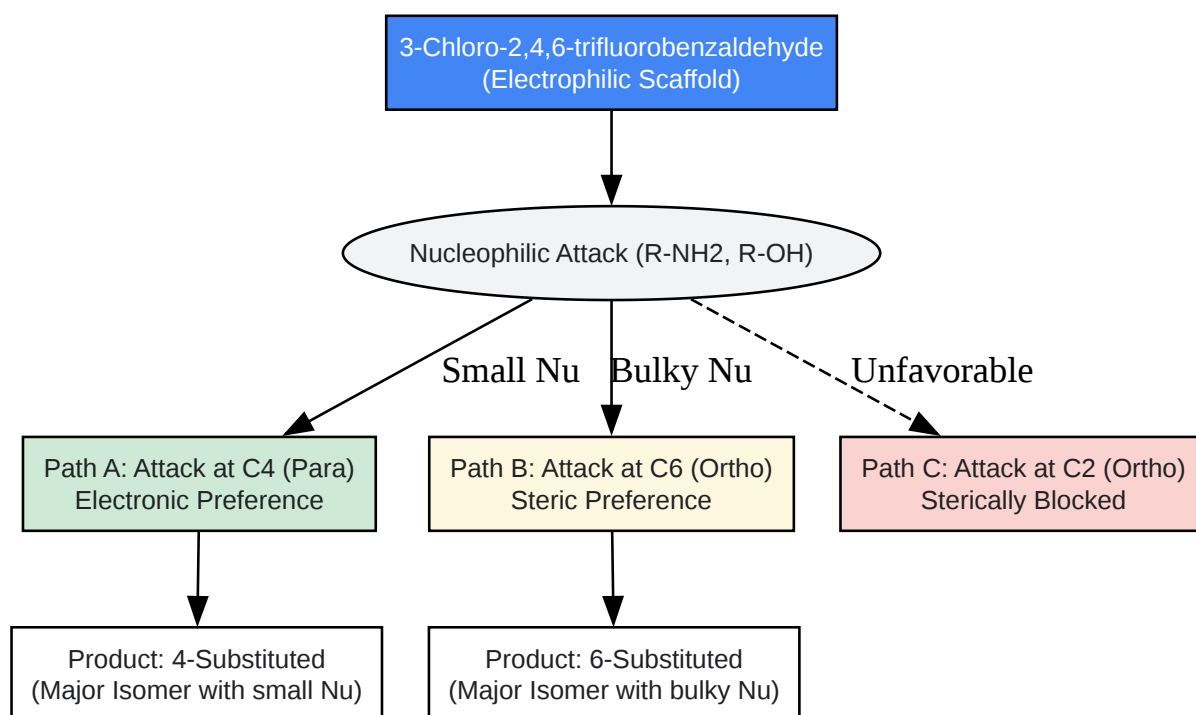
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Regioselectivity of

The aldehyde group is a strong electron-withdrawing group (EWG) that activates the ortho (C2, C6) and para (C4) positions. However, the 3-chloro substituent introduces a "steric gate," influencing which fluorine is displaced.

- C4 (Para) Position:
 - Activation: Highly activated by the para-aldehyde.[1]
 - Sterics: Flanked by Cl (C3) and H (C5).[1] Moderately accessible.[1]
 - Outcome: Often the primary site of attack for smaller nucleophiles (amines, methoxide).
- C2 (Ortho) Position:
 - Activation: Highly activated by ortho-aldehyde.[1]
 - Sterics: Flanked by CHO (C1) and Cl (C3).[1] Severely hindered. Attack here is rare unless the nucleophile is very small or guided by coordination to the aldehyde oxygen.

- C6 (Ortho) Position:
 - Activation: Highly activated by ortho-aldehyde.[1]
 - Sterics: Flanked by CHO (C1) and H (C5).[1] Most accessible.[1]
 - Outcome: Frequently competes with C4; bulky nucleophiles prefer C6.[1]



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Figure 2: Regioselectivity map for nucleophilic aromatic substitution (

).

Experimental Protocol: General Amination

This protocol describes the substitution of a fluorine atom with a primary amine, a common step in quinolone synthesis.

Reagents:

- Substrate: **3-Chloro-2,4,6-trifluorobenzaldehyde** (1.0 equiv)

- Nucleophile: Primary Amine (e.g., Cyclopropylamine) (1.1 equiv)
- Base:
or DIPEA (1.2 equiv)[1]
- Solvent: Acetonitrile (MeCN) or DMF[1]

Procedure:

- Setup: Charge a flame-dried round-bottom flask with **3-Chloro-2,4,6-trifluorobenzaldehyde** and anhydrous MeCN under
.
.
- Addition: Cool to 0°C. Add the base, followed by the dropwise addition of the amine.
 - Note: Low temperature is critical to prevent over-substitution (displacing multiple fluorines).[1]
- Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
 - Endpoint: Disappearance of starting material.[1] Formation of mono-substituted product.
- Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.[1]
- Purification: Flash column chromatography (Hexane/EtOAc).

Applications in Drug Discovery[5][6][7]

- Antibacterials: The 2,4,6-trifluoro motif is a precursor to the "quinolone" core. The 3-chloro group can enhance potency against resistant bacterial strains by modulating the molecule's shape and lipophilicity.
- Metabolic Stability: The "Magic Chloro" effect utilizes the chlorine atom to block metabolic hot-spots on the aromatic ring, extending the half-life (

) of the drug candidate.

- Covalent Inhibitors: The reactive aldehyde can form reversible covalent bonds (Schiff bases) with lysine residues in enzyme active sites, while the fluorinated ring interacts with hydrophobic pockets.

Handling & Safety (MSDS Summary)

- Inhalation: H335 - May cause respiratory irritation.[1] Use only in a chemical fume hood.[1]
- Skin/Eye: H315/H319 - Causes skin and serious eye irritation.[1] Wear nitrile gloves and safety goggles.[1]
- Spill Response: Sweep up solid spills to avoid dust generation.[1] Neutralize residues with dilute base if necessary.[1]

References

- Sigma-Aldrich.**3-Chloro-2,4,6-trifluorobenzaldehyde** Product Sheet & SDS. Available at:
- PubChem.Compound Summary: **3-Chloro-2,4,6-trifluorobenzaldehyde**. National Library of Medicine.[1] Available at: [1]
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Sources

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